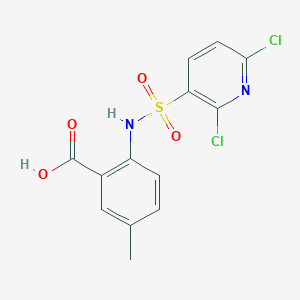

![molecular formula C8H10O2 B2618497 4-[(1S)-1-hydroxyethyl]phenol CAS No. 93781-59-0](/img/structure/B2618497.png)

4-[(1S)-1-hydroxyethyl]phenol

Vue d'ensemble

Description

“4-[(1S)-1-hydroxyethyl]phenol” is a chemical compound with the molecular formula C8H10O2 . It has an average mass of 138.164 Da and a mono-isotopic mass of 138.068085 Da .

Molecular Structure Analysis

“4-[(1S)-1-hydroxyethyl]phenol” contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 aromatic hydroxyl, and 1 secondary alcohol .Chemical Reactions Analysis

Phenols, like “4-[(1S)-1-hydroxyethyl]phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 270.6±15.0 °C at 760 mmHg, and a flash point of 132.4±15.0 °C . It also has a polar surface area of 40 Å2 and a molar volume of 118.9±3.0 cm3 .Applications De Recherche Scientifique

Synthesis of Primary Amines

4-[(1S)-1-hydroxyethyl]phenol can be used in the synthesis of primary amines from lignocellulosic biomass . This is achieved through a catalytic strategy that allows diverse primary amines to be sourced in a straightforward manner with minimal purification effort . The core of the methodology is the efficient RANEY® Ni-catalyzed hydrogen-borrowing amination (with ammonia) of the alcohol intermediates .

Production of Industrially Relevant Products

Primary amines synthesized from 4-[(1S)-1-hydroxyethyl]phenol are crucially important building blocks for the synthesis of a wide range of industrially relevant products . These include polymers and pharmaceuticals .

Conversion into Dihydroconiferyl Amine

The compound can be converted into dihydroconiferyl amine (1G amine) in high selectivity using ammonia gas . This is achieved by applying a selective amination protocol .

Transformation into Primary Amines

The Ni-catalysed heterogeneous catalytic procedure developed can transform a range of aliphatic linear/cyclic primary/secondary alcohols into their respective primary amines . This includes 4-[(1S)-1-hydroxyethyl]phenol .

Formation of Structural Motifs in Pharmaceuticals

The compound can lead to the formation of dihydrosinapyl amine (1SA) and 4-(3-aminopropyl)phenol (1HA), two structural motifs omnipresent in pharmaceuticals . For example, these motifs are found in trimethoprim .

Reduction of 4-Nitrophenol and Organic Dyes

Ultrafine Pd nanoparticles anchored on CeO2 nanorods, synthesized via an absorption-in situ reduction method, can be used to reduce 4-nitrophenol (4-NP) and organic dyes . This includes 4-[(1S)-1-hydroxyethyl]phenol .

Mécanisme D'action

Target of Action

It is structurally similar to phenol, which is known to have a wide range of targets including some fungi, viruses, and various micro-organisms .

Mode of Action

4-[(1S)-1-hydroxyethyl]phenol, like phenol, is a potent proteolytic agent. Proteolytic agents break down proteins into smaller polypeptides or single amino acids. They do this by cleaving the peptide bonds within proteins by hydrolysis, a reaction where water breaks bonds. Phenol, in concentrations in the 5% to 7% range, can dissolve tissue on contact via proteolysis . It is reasonable to infer that 4-[(1S)-1-hydroxyethyl]phenol may have a similar mode of action.

Biochemical Pathways

Phenol is known to disrupt cell membranes and precipitate proteins, thereby inhibiting microbial enzymes and leading to cell death .

Pharmacokinetics

The metabolites are excreted in the urine .

Result of Action

Phenol, when applied to tissues, can lead to protein denaturation and cell membrane disruption, resulting in cell death .

Action Environment

For example, phenol’s antimicrobial activity is influenced by the pH of the environment, with optimal activity observed at a slightly acidic pH .

Propriétés

IUPAC Name |

4-[(1S)-1-hydroxyethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRFBLQVGJNGLU-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1S)-1-hydroxyethyl]phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2618414.png)

![4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride](/img/structure/B2618416.png)

![(3S,10R,13S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]-3-yl acetate](/img/structure/B2618420.png)

![N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2618421.png)

![1-(4-benzhydrylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2618423.png)

![ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate](/img/structure/B2618427.png)

![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2618431.png)

![Methyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2618434.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2618436.png)

![N-[[4-(Hydroxymethyl)-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl]methyl]prop-2-enamide](/img/structure/B2618437.png)